molecular formula C22H26N4O5S2 B2758230 Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 877654-82-5

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2758230
CAS No.: 877654-82-5
M. Wt: 490.59
InChI Key: XUTZTXWABZHBEN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H26N4O5S2 and its molecular weight is 490.59. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 877654-82-5) is a synthetic compound with potential therapeutic applications. Its complex structure suggests multiple biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C22H26N4O5S2C_{22}H_{26}N_{4}O_{5}S_{2}, with a molecular weight of approximately 490.6 g/mol. Its structural features include a piperazine ring and a thieno[3,2-d]pyrimidine moiety, which are known to influence its biological interactions and pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, compounds featuring thioketone and thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
A study evaluated several derivatives of thieno[3,2-d]pyrimidine for their anticancer activity against human tumor cell lines. Results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

Antimicrobial Activity

The compound's thioether functional group may contribute to its antimicrobial properties. Research indicates that related compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method has been employed to assess the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.62 µg/mL
Compound BEscherichia coli31.25 µg/mL
Compound CCandida albicans7.81 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial potential, there is evidence suggesting that compounds similar to this compound exhibit anti-inflammatory effects. These compounds have been shown to reduce pro-inflammatory cytokines in vitro .

Case Study:
A recent study synthesized various derivatives and tested their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in edema compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with DNA: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways: These compounds may influence various signaling pathways related to cell survival and apoptosis.

Properties

IUPAC Name

ethyl 4-[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-10-8-24(9-11-25)18(27)14-33-21-23-17-7-12-32-19(17)20(28)26(21)15-5-4-6-16(13-15)30-2/h4-6,13H,3,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTZTXWABZHBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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